(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is an organic compound with the molecular formula C14H19BrO and a molecular weight of 283.2 g/mol . This compound features a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene typically involves the bromination of a suitable precursor, such as (1-(cyclopentylmethoxy)ethyl)benzene, using bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of (1-(cyclopentylmethoxy)ethyl)benzene derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (1-(cyclopentylmethoxy)ethyl)benzene.
Scientific Research Applications
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biological pathways and mechanisms involving brominated compounds.
Medicine: As a precursor in the development of new drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: A simpler analog with a bromine atom attached to an ethyl group on the benzene ring.
(2-Bromo-2-methyl-1-phenylcyclopropyl)benzene: A more complex analog with a cyclopropyl group and a bromine atom.
Uniqueness
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H19BrO |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
[2-bromo-1-(cyclopentylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C14H19BrO/c15-10-14(13-8-2-1-3-9-13)16-11-12-6-4-5-7-12/h1-3,8-9,12,14H,4-7,10-11H2 |
InChI Key |
LXLRRPJVRMIWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.